molecular formula C20H21FN2O2 B4683555 1-(4-fluorobenzoyl)-N-methyl-N-phenylpiperidine-4-carboxamide

1-(4-fluorobenzoyl)-N-methyl-N-phenylpiperidine-4-carboxamide

Cat. No.: B4683555
M. Wt: 340.4 g/mol
InChI Key: QAIKZQCRQFYZMH-UHFFFAOYSA-N
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Description

1-(4-fluorobenzoyl)-N-methyl-N-phenylpiperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a fluorobenzoyl group attached to the piperidine ring, along with a methyl and phenyl substitution

Properties

IUPAC Name

1-(4-fluorobenzoyl)-N-methyl-N-phenylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O2/c1-22(18-5-3-2-4-6-18)19(24)16-11-13-23(14-12-16)20(25)15-7-9-17(21)10-8-15/h2-10,16H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAIKZQCRQFYZMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-fluorobenzoyl)-N-methyl-N-phenylpiperidine-4-carboxamide typically involves multiple steps, including Friedel-Crafts acylation, nucleophilic substitution, and amide formation. The general synthetic route can be outlined as follows:

    Friedel-Crafts Acylation: The initial step involves the acylation of 4-fluorobenzoyl chloride with piperidine in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction forms 1-(4-fluorobenzoyl)piperidine.

    Nucleophilic Substitution: The next step involves the methylation of the nitrogen atom in the piperidine ring using methyl iodide (CH3I) or a similar methylating agent.

    Amide Formation: Finally, the phenyl group is introduced through an amide formation reaction, typically using phenyl isocyanate (C6H5NCO) or a similar reagent.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(4-fluorobenzoyl)-N-methyl-N-phenylpiperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The fluorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (CH2Cl2) or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

1-(4-fluorobenzoyl)-N-methyl-N-phenylpiperidine-4-carboxamide has found applications in various fields of scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets such as enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: The compound is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzoyl)-N-methyl-N-phenylpiperidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzoyl group may enhance its binding affinity to specific targets, while the piperidine ring provides structural stability. The compound may modulate the activity of its targets through various pathways, leading to its observed effects.

Comparison with Similar Compounds

1-(4-fluorobenzoyl)-N-methyl-N-phenylpiperidine-4-carboxamide can be compared with other similar compounds, such as:

    Flubendazole: A compound with a similar fluorobenzoyl group, used as an anthelmintic agent.

    Azaperone: A piperidine derivative with sedative and antiemetic properties, used in veterinary medicine.

    PF-04418948: A compound with a similar piperidine structure, investigated for its potential therapeutic applications.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorobenzoyl and phenyl groups, which contribute to its distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-fluorobenzoyl)-N-methyl-N-phenylpiperidine-4-carboxamide
Reactant of Route 2
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1-(4-fluorobenzoyl)-N-methyl-N-phenylpiperidine-4-carboxamide

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